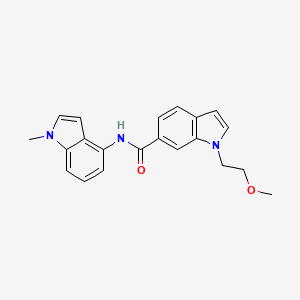

1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

Beschreibung

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide is a synthetic indole-based carboxamide derivative. Structurally, it features:

- A 2-methoxyethyl substituent at the 1-position of the indole core.

- A carboxamide group at the 6-position, linked to a 1-methyl-1H-indol-4-yl moiety. This compound belongs to a class of molecules designed for pharmacological exploration, particularly targeting protein-protein interactions or enzyme inhibition.

Eigenschaften

Molekularformel |

C21H21N3O2 |

|---|---|

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

1-(2-methoxyethyl)-N-(1-methylindol-4-yl)indole-6-carboxamide |

InChI |

InChI=1S/C21H21N3O2/c1-23-10-9-17-18(4-3-5-19(17)23)22-21(25)16-7-6-15-8-11-24(12-13-26-2)20(15)14-16/h3-11,14H,12-13H2,1-2H3,(H,22,25) |

InChI-Schlüssel |

MJBNJRLNSZLSNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Methoxyethyl)-N-(1-Methyl-1H-indol-4-yl)-1H-indole-6-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern kann durch die Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet.

Substitutionsreaktionen: Der Indol-Kern wird dann Substitutionsreaktionen unterzogen, um die 1-Methyl- und 4-yl-Gruppen einzuführen. Dies kann durch elektrophile aromatische Substitutionsreaktionen unter Verwendung geeigneter Reagenzien erreicht werden.

Carboxamid-Bildung: Die Carboxamidgruppe wird durch die Reaktion des substituierten Indols mit einem geeigneten Carbonsäurederivat, wie z. B. einem Säurechlorid oder Anhydrid, in Gegenwart einer Base eingeführt.

Methoxyethylgruppen-Addition: Schließlich wird die 2-Methoxyethylgruppe durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Alkylierungsmittel eingeführt.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können die Verwendung von fortschrittlichen katalytischen Systemen, kontinuierlichen Flussreaktoren und Reinigungstechniken wie Chromatographie und Kristallisation gehören.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-(2-Methoxyethyl)-N-(1-Methyl-1H-indol-4-yl)-1H-indole-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu ergeben.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylhalogenide in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktionsprodukte: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitutionsprodukte: Substituierte Derivate mit neuen funktionellen Gruppen, die bestehende ersetzen.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyethyl)-N-(1-Methyl-1H-indol-4-yl)-1H-indole-6-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, anticancerogene und entzündungshemmende Eigenschaften.

Medizin: Wird auf sein Potenzial als therapeutisches Mittel bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und Infektionskrankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer wertvoller Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Methoxyethyl)-N-(1-Methyl-1H-indol-4-yl)-1H-indole-6-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Rezeptoren: Wechselwirkung mit spezifischen Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle, was zur Modulation zellulärer Signalwege führt.

Enzyminhibition: Hemmung der Aktivität spezifischer Enzyme, die an Krankheitsprozessen beteiligt sind, wodurch das Fortschreiten der Krankheit reduziert wird.

Genexpressionsmodulation: Beeinflussung der Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind, was zu Veränderungen der Zellfunktion führt.

Analyse Chemischer Reaktionen

Amide Coupling and Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. For example:

-

Acidic hydrolysis (6M HCl, reflux): Produces 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid.

-

Basic hydrolysis (NaOH, ethanol/water): Generates ammonium salts.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Carboxylic acid derivative | 78% | |

| Basic Hydrolysis | 2M NaOH, ethanol/water, 80°C, 8h | Ammonium salt | 65% |

Amide bond formation via coupling reactions is critical for derivatization. Ethyl chloroformate and N,N'-dicyclohexylcarbodiimide (DCC) are used to activate carboxylic acid intermediates for coupling with amines .

Oxidation Reactions

The indole ring and methoxyethyl chain are susceptible to oxidation:

-

Epoxidation : Using m-chloroperbenzoic acid (mCPBA) forms epoxide derivatives at the indole’s 2,3-position.

-

Side-chain oxidation : KMnO4 oxidizes the methoxyethyl group to a carboxylic acid.

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| mCPBA | Indole 2,3-bond | Epoxide | Dichloromethane, 0°C, 2h |

| KMnO4 | Methoxyethyl group | Carboxylic acid | H2O/acetone, 50°C, 6h |

Electrophilic Substitution

The indole ring participates in nitration and sulfonation :

-

Nitration (HNO3/H2SO4): Introduces nitro groups at the 5-position.

-

Sulfonation (SO3/H2SO4): Adds sulfonic acid groups at the 4-position.

| Reaction | Reagents | Position | Product Utility |

|---|---|---|---|

| Nitration | 70% HNO3, conc. H2SO4 | C5 | Precursor for amine derivatives |

| Sulfonation | SO3 in H2SO4 | C4 | Enhances water solubility |

Alkylation and Arylation

The indole nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH. Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs :

| Reaction Type | Reagents | Conditions | Product Example |

|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH, DMF | 0°C → RT, 4h | N-Methylated derivative |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, aryl boronic acid | Toluene/EtOH, 90°C, 12h | Biaryl-indole hybrid |

Reduction Reactions

Selective reductions modify substituents:

-

Nitro to amine : H2/Pd-C reduces nitro groups to amines.

-

Ketone to alcohol : NaBH4 reduces carbonyl groups introduced via oxidation.

| Substrate | Reducing Agent | Product | Selectivity |

|---|---|---|---|

| Nitro-indole | H2 (1 atm), 10% Pd-C | Amino-indole | >90% |

| Keto-derivative | NaBH4, MeOH | Hydroxy-indole | Moderate |

Stability Under Synthetic Conditions

The compound degrades under prolonged heating (>150°C) or strong bases (pH >12), forming decomposition products like indole-3-acetic acid derivatives.

Key Mechanistic Insights

-

The methoxyethyl group enhances solubility but reduces electrophilic reactivity at the indole’s 3-position.

-

Steric hindrance from the N-methyl group limits substitution at the 1-position .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by modulating specific biological pathways. Preliminary studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, compounds structurally related to 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide have shown significant antiproliferative activities against various cancer cell lines, including A549 cells (lung cancer) and others .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It appears to interact with enzymes involved in inflammatory processes, suggesting a therapeutic role in managing conditions like arthritis or other inflammatory diseases. Studies have demonstrated that it can inhibit certain enzymes associated with inflammation, indicating its potential as a treatment option .

Antibacterial Activity

There is emerging evidence of antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth, with some showing low minimum inhibitory concentrations against resistant strains .

Synthesis and Optimization

The synthesis of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity during synthesis. Techniques like high-throughput screening and continuous flow reactors are being explored to improve production efficiency .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, a comparison with similar compounds highlights its distinctive features:

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| Melatonin | Indole derivative | Sleep regulation |

| Serotonin | Neurotransmitter | Mood regulation |

| Indole-3-acetic acid | Plant hormone | Plant growth |

| 5-Methoxyindole | Simpler structure | Organic synthesis |

The methoxyethyl group enhances solubility and biological activity, making this compound a candidate for further pharmacological investigation.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of indole compounds, including 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, exhibited significant tumor growth inhibition in xenograft models of head and neck cancer .

- Anti-inflammatory Research : Another research effort highlighted the compound's ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, suggesting therapeutic applications in chronic inflammatory diseases.

- Antimicrobial Properties : A recent investigation into antibacterial activity revealed that related indole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, showcasing their potential in treating drug-resistant infections .

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes, thereby reducing the progression of the disease.

Gene Expression Modulation: Affecting the expression of genes involved in various biological processes, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related indole carboxamide derivatives from the evidence. Key differences in substituents, synthesis methods, and physicochemical properties are highlighted:

Table 1: Structural and Analytical Comparison of Indole Carboxamide Derivatives

Key Observations:

Structural Variations: Substituent Position: The target compound’s 2-methoxyethyl group at the 1-position differs from analogs like I12 (4-fluorobenzyl) and Y042-7651 (benzimidazole-linked alkyl). Amide Linkage: Unlike Y042-7651 (linked to a benzimidazole) or I12 (linked to a pyridinylpyrimidinyl group), the target compound’s amide connects to a 1-methylindol-4-yl group, which may enhance π-π stacking interactions in biological systems .

Synthesis Methods: Carboxamide formation in analogs typically employs coupling agents like EDC HCl () or HATU (), followed by purification via silica gel chromatography .

Physicochemical Properties :

- Molecular Weight : The target compound (360.44 g/mol) is lighter than Y042-7651 (404.51 g/mol) and I12 (604.68 g/mol), reflecting simpler substituents.

- Melting Points : While the target compound lacks reported data, analogs like I12 exhibit high melting points (>230°C), suggesting crystalline stability influenced by aromatic substituents .

Spectral Data :

- NMR : The 1H NMR of I12 (δ 7.65–6.56) and 1-(4-methoxybenzyl)-N-(2-(MeS)phenyl) (δ 7.67–4.85) show characteristic indole proton resonances. The target compound’s methoxyethyl group would likely produce distinct δ 3.0–4.0 signals for the -OCH2CH2O- moiety .

- LC-MS : Y042-7651’s LC-MS (m/z 451 [M+H]+) aligns with its molecular weight, suggesting similar validation methods apply to the target compound .

Research Implications and Limitations

- Gaps in Data: Direct biological or solubility data for the target compound are absent in the evidence.

- Opportunities : The 2-methoxyethyl group in the target compound could improve metabolic stability compared to benzyl or bulky substituents in analogs . Further studies should prioritize synthesis, spectroscopic characterization, and in vitro assays.

Biologische Aktivität

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, also referred to as compound Y043-2145, is a synthetic derivative belonging to the indole class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 347.42 g/mol |

| CAS Number | 1324087-43-5 |

| LogP | 3.3378 |

| Polar Surface Area | 35.73 Ų |

These properties indicate that the compound is lipophilic, which may influence its ability to penetrate biological membranes and its distribution within the body.

Research indicates that this compound exhibits several biological activities, primarily through modulation of cellular pathways and interactions with specific molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. For instance, it has been linked to inducing cell cycle arrest and apoptosis in cancer cells by interfering with microtubule dynamics and promoting oxidative stress .

- Neuroprotective Effects : In studies involving neurodegenerative models, this compound demonstrated significant neuroprotective properties, potentially through antioxidant mechanisms and inhibition of inflammatory pathways .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Study 1: Anticancer Efficacy

In a xenograft model of head and neck cancer, administration of the compound resulted in notable tumor regression compared to controls. The mechanism was attributed to its ability to induce apoptosis and inhibit cell migration .

Case Study 2: Neuroprotective Mechanisms

In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and modulating inflammatory responses. This suggests a potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide and its derivatives?

- Methodology : The compound and its analogs are synthesized via condensation reactions. For example, refluxing substituted indole aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) with amines or thiazolidinones in acetic acid with sodium acetate as a catalyst. Reaction times vary between 3–5 hours at reflux temperatures (80–110°C) . Purification involves recrystallization from DMF/acetic acid mixtures or column chromatography .

Q. How is the structural characterization of this compound typically performed?

- Methodology : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and backbone structure .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm) .

Q. What are the key spectroscopic techniques used in confirming the structure of indole derivatives?

- Methodology :

- X-ray Crystallography : Resolves 3D conformation (e.g., bond angles and torsion angles in crystal structures) .

- Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of indole-based carboxamides?

- Methodology :

- Catalyst Screening : Sodium acetate or triethylamine improves condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Prolonged reflux (>5 hours) may degrade sensitive substituents, reducing yields (e.g., 6–17% in some derivatives vs. 79–80% in optimized protocols) .

Q. How do structural modifications at specific positions of the indole ring influence the compound's biological activity?

- Methodology :

- Substituent Analysis :

- Methoxy Groups : At position 6, enhance solubility but may reduce binding affinity to hydrophobic pockets in targets like Bcl-2/Mcl-1 .

- N-Substituents : Methyl or propargyl groups at N1 improve metabolic stability .

- SAR Studies : Compare IC values across analogs (e.g., 10j–10m in show varying anticancer activity based on substituents) .

Q. What methodologies are recommended for resolving discrepancies in biological activity data across different studies?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .

- Statistical Validation : Replicate experiments ≥3 times; report mean ± SD to identify outliers .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify trends .

Q. How can researchers validate the purity and identity of synthesized derivatives?

- Methodology :

- HPLC-MS : Quantifies purity (>95% threshold for pharmacological studies) .

- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Q. What in vitro assays are commonly utilized to assess the anticancer potential of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.